Acetic acid;3-methylpent-1-en-4-yn-3-ol
Description
Contextualization of Enynols and Alkynols in Modern Organic Synthesis
Alkynols are organic compounds that feature both an alkyne (C≡C triple bond) and an alcohol (hydroxyl group, -OH). wikipedia.org These structures are valuable intermediates in the chemical industry. wikipedia.org A specific type of alkynol, known as an ynol, has the hydroxyl group directly attached to one of the carbons of the triple bond (C≡C-OH) and can tautomerize into ketenes. wikipedia.org The synthesis of alkynols can be achieved through the alkynylation of carbonyl compounds. wikipedia.org
Enynols, which contain both a double and a triple bond in addition to a hydroxyl group, are highly versatile building blocks in organic synthesis. rsc.org Their unique arrangement of multiple functional groups allows for complex molecular architectures to be constructed through cascade reactions. rsc.org The development of efficient synthetic methods for preparing carbo- and heterocyclic compounds, which are key scaffolds in many natural products and pharmaceuticals, has been a significant focus for organic chemists. rsc.org In this context, the cascade cyclization of enynols and diynols has emerged as a powerful strategy for building these complex frameworks. rsc.org Gold-catalyzed cyclizations of alkynol derivatives, in particular, have seen dramatic growth and have become an efficient tool in total synthesis. mdpi.com The strategic placement of alkene, alkyne, and alcohol functionalities within a single molecule, as seen in 3-methylpent-1-en-4-yn-3-ol, allows for selective transformations and provides access to a wide array of more complex molecules.
Historical Perspective on the Chemical Compound 3-Methylpent-1-en-4-yn-3-ol
The synthesis of 3-methylpent-1-en-4-yn-3-ol can be accomplished through the reaction of methyl vinyl ketone with acetylene (B1199291). chemicalbook.com In a described production process, this reaction is carried out in liquid ammonia (B1221849) at temperatures below -40°C, using metal calcium. chemicalbook.com The calcium forms calcium acetylide, which then reacts with methyl vinyl ketone to produce the target alcohol, referred to as iso-C6 alcohol. chemicalbook.com This method can achieve a yield of 71% based on the amount of methyl vinyl ketone used. chemicalbook.com Early research into related compounds, such as 3-methyl-1,4-pentadiyne-3-ol, highlights the ongoing interest in small, multifunctional acetylenic compounds as building blocks for more complex molecules like carotenoids and vitamin A. mdpi.com The study of these C6 building blocks has been a recurring theme in synthetic organic chemistry.
Structural Features and Reactivity Principles of Propargylic and Allylic Systems in 3-Methylpent-1-en-4-yn-3-ol
The structure of 3-methylpent-1-en-4-yn-3-ol is characterized by a tertiary alcohol where the carbinol carbon is simultaneously in a propargylic and an allylic position. This unique arrangement of a vinyl group (CH2=CH-), an ethynyl (B1212043) group (HC≡C-), a methyl group, and a hydroxyl group on a single quaternary carbon atom dictates its reactivity. The presence of both an alkene and an alkyne allows for various addition reactions, such as hydrogenation, where the selectivity can be controlled by the choice of catalyst.
A key reaction of this compound is the allylic rearrangement, which can be catalyzed by acid. chemicalbook.com Under treatment with sulfuric acid, 3-methylpent-1-en-4-yn-3-ol isomerizes to form a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol. chemicalbook.com This transformation converts the tertiary alcohol into more reactive primary alcohols. The cis-isomer, (Z)-3-methyl-2-penten-4-yn-1-ol, is a particularly important intermediate in the industrial synthesis of Vitamin A. The reactivity of propargylic systems is fundamental to organic synthesis, enabling the construction of C-C or C-X bonds at the propargylic position to create versatile chiral building blocks. nih.gov The stability of intermediates plays a crucial role; for instance, a propargylic cation can rearrange to a highly unstable vinylic cation, influencing reaction pathways. reddit.com
| Property | Value |
| Molecular Formula | C6H8O |
| Molar Mass | 96.13 g/mol |
| Density | 0.89 g/mL at 25 °C |
| Boiling Point | 63-65 °C at 100 mmHg |
| Refractive Index | n20/D 1.446 |
| CAS Number | 3230-69-1 |
Overview of Research Trajectories for 3-Methylpent-1-en-4-yn-3-ol and its Acetate (B1210297) Derivative (3-Methylpent-1-en-4-yn-3-yl Acetate)
Research involving 3-methylpent-1-en-4-yn-3-ol has largely focused on its utility as a versatile precursor in organic synthesis. A significant application is its role as a starting material for producing primary allenic amines and alcohols through allylic rearrangement. The acid-catalyzed rearrangement to (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol is a well-studied transformation, with researchers exploring catalysts like acidic ionic liquids to enhance the yield and selectivity of the desired cis-isomer for applications such as Vitamin A synthesis. chemicalbook.com
Catalysis research has also explored the hydrosilylation of this molecule with reagents like dimethylphenylsilane (B1631080) using group 10 transition metal catalysts. Furthermore, its reaction with phenylsulfenyl chloride leads to a wikipedia.orgrsc.org-sigmatropic rearrangement, forming 3-methyl-1,2,4-pentatrienyl phenyl sulfoxide. The structural elucidation of the compound and the monitoring of its reactions are often accomplished using advanced Nuclear Magnetic Resonance (NMR) techniques, including both ¹H and ¹³C NMR.
The acetate derivative, 3-methylpent-1-en-4-yn-3-yl acetate, is the ester formed from 3-methylpent-1-en-4-yn-3-ol and acetic acid. While less documented in the provided search results, its chemistry is intrinsically linked to the parent alcohol. Esterification is a common strategy to protect the hydroxyl group or to modify the compound's properties for specific synthetic applications. The reactivity of the alkene and alkyne moieties would remain available for further transformations.
| Property | Value |
| Molecular Formula | C8H12O2 |
| Molar Mass | 140.18 g/mol |
| IUPAC Name | 3-methylpent-1-en-4-yn-3-yl acetate |
| CAS Number | Not available in search results |
Structure
2D Structure
Properties
CAS No. |
35272-86-7 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
acetic acid;3-methylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C6H8O.C2H4O2/c1-4-6(3,7)5-2;1-2(3)4/h1,5,7H,2H2,3H3;1H3,(H,3,4) |
InChI Key |
UEFGBRYPJPAXGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C=C)(C#C)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylpent 1 En 4 Yn 3 Ol and Its Esters
Foundational Synthetic Routes to 3-Methylpent-1-en-4-yn-3-ol
The construction of the 3-methylpent-1-en-4-yn-3-ol framework relies on the strategic formation of a carbon-carbon bond between a vinyl ketone and an ethynyl (B1212043) group. The primary methods for achieving this transformation involve nucleophilic addition to the carbonyl group of methyl vinyl ketone.
Calcium-Mediated Ethynylation of Methyl Vinyl Ketone
A well-established industrial method for the synthesis of 3-methylpent-1-en-4-yn-3-ol, sometimes referred to as iso-C6 alcohol, involves the reaction of methyl vinyl ketone with acetylene (B1199291) in the presence of metallic calcium dissolved in liquid ammonia (B1221849). chemicalbook.com This process begins with the formation of calcium acetylide, which then acts as the nucleophile.
The reaction is typically carried out at low temperatures, initially below -40°C, for the formation of calcium acetylide from calcium metal and a continuous stream of acetylene gas in liquid ammonia. chemicalbook.com Subsequently, methyl vinyl ketone is introduced while maintaining a controlled temperature of around -55°C. chemicalbook.com The reaction progress leads to the formation of the desired tertiary alcohol. A typical yield for this process is reported to be around 71%, based on the initial amount of methyl vinyl ketone. chemicalbook.com
Table 1: Reaction Conditions for Calcium-Mediated Ethynylation of Methyl Vinyl Ketone
| Parameter | Condition |
|---|---|
| Reactants | Methyl vinyl ketone, Acetylene, Calcium |
| Solvent | Liquid Ammonia |
| Temperature | -60°C to -55°C |
| Reported Yield | 71% |
Alternative Approaches for Terminal Alkyne Incorporation
While the calcium-mediated approach is prevalent, other organometallic reagents can be employed for the ethynylation of methyl vinyl ketone. These alternative methods often involve the use of Grignard reagents or organolithium compounds, which are common strategies for the addition of terminal alkynes to carbonyl compounds.
One such alternative involves the use of ethynylmagnesium bromide, a Grignard reagent. This reagent can be prepared from acetylene and a suitable Grignard reagent like ethylmagnesium bromide. The subsequent reaction with methyl vinyl ketone would proceed via nucleophilic addition to the carbonyl carbon, yielding 3-methylpent-1-en-4-yn-3-ol after an aqueous workup.
Similarly, organolithium reagents, such as lithium acetylide, can be utilized. These are typically generated by treating acetylene with a strong organolithium base like n-butyllithium. The resulting acetylide is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of methyl vinyl ketone.
Synthesis of 3-Methylpent-1-en-4-yn-3-yl Acetate (B1210297) and Other Ester Derivatives
The tertiary hydroxyl group of 3-methylpent-1-en-4-yn-3-ol can be esterified to produce a variety of derivatives, with 3-methylpent-1-en-4-yn-3-yl acetate being a notable example.
Esterification Protocols (e.g., Acetic Anhydride (B1165640) Mediated)
The esterification of tertiary alcohols, such as 3-methylpent-1-en-4-yn-3-ol, can be challenging due to steric hindrance. A common and effective method for this transformation is the use of acetic anhydride in the presence of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), often with a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acetic acid byproduct. rsc.orgsemanticscholar.orguni-muenchen.de
A general procedure would involve dissolving 3-methylpent-1-en-4-yn-3-ol in a suitable solvent, such as dichloromethane (B109758), followed by the addition of acetic anhydride and a catalytic amount of DMAP. semanticscholar.org The reaction is typically stirred at room temperature until completion. The workup usually involves washing the reaction mixture to remove excess reagents and byproducts, followed by drying and purification of the resulting ester.
Investigation of Reaction Conditions and Selectivity
The conditions for the esterification of 3-methylpent-1-en-4-yn-3-ol need to be carefully controlled to achieve high yields and selectivity. The choice of catalyst is crucial, with DMAP being significantly more effective than pyridine alone for acylating sterically hindered alcohols. rsc.org The reaction temperature is also an important parameter; while many DMAP-catalyzed acylations proceed at room temperature, gentle heating may be required in some cases.
The selectivity of the esterification is generally high for the hydroxyl group, as the vinyl and ethynyl functionalities are typically unreactive under these conditions. However, the potential for side reactions, such as polymerization of the starting material or product, should be considered, especially if elevated temperatures are employed. The use of an inert atmosphere can help to minimize such side reactions.
Table 2: General Conditions for DMAP-Catalyzed Acetylation of Tertiary Alcohols
| Parameter | Condition |
|---|---|
| Acylating Agent | Acetic Anhydride |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) |
| Base (optional) | Pyridine or Triethylamine |
| Solvent | Dichloromethane, Diethyl ether |
| Temperature | Room Temperature |
Preparation of Advanced Precursors and Building Blocks from 3-Methylpent-1-en-4-yn-3-ol
3-Methylpent-1-en-4-yn-3-ol is a valuable C6 building block, particularly in the synthesis of Vitamin A. A key transformation in this context is its allylic rearrangement to form a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol. chemicalbook.com
This rearrangement is typically catalyzed by acids, such as sulfuric acid. chemicalbook.com The reaction involves the protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate, which then rearranges to the more stable conjugated primary alcohol. The reaction conditions, including the concentration of the acid and the temperature, can influence the ratio of the (Z) and (E) isomers produced. The (Z)-isomer is a particularly important intermediate in some industrial syntheses of Vitamin A.
Recent research has also explored the use of acidic ionic liquids as catalysts for this rearrangement, which can offer advantages in terms of catalyst recyclability and potentially improved selectivity for the desired cis-isomer. chemicalbook.com
Table 3: Products of Allylic Rearrangement of 3-Methylpent-1-en-4-yn-3-ol
| Product | Isomer | Importance |
|---|---|---|
| 3-Methyl-2-penten-4-yn-1-ol | (Z)-isomer | Key intermediate in Vitamin A synthesis |
Formation of Dilithium (B8592608) Salts and Organometallic Intermediates
The presence of two acidic protons in 3-methylpent-1-en-4-yn-3-ol—one from the hydroxyl group and the other from the terminal alkyne—allows for the stepwise or simultaneous deprotonation by strong bases to form mono- and dianions. Organolithium reagents, such as n-butyllithium (n-BuLi), are commonly employed for such transformations due to their high basicity.
The reaction of a terminal alkyne with n-BuLi is a well-established method for generating lithium acetylides. This reaction is typically fast and proceeds at low temperatures, such as -78°C. Similarly, alcohols are readily deprotonated by organolithium reagents to form lithium alkoxides.
In the case of 3-methylpent-1-en-4-yn-3-ol, the sequential addition of a strong lithium base can lead to the formation of a dilithium salt. The first equivalent of the base will deprotonate the more acidic hydroxyl group, forming a lithium alkoxide. The addition of a second equivalent of the base will then deprotonate the terminal alkyne, resulting in the formation of a dilithium salt. This dianionic species serves as a potent bis-nucleophile, with two reactive centers that can participate in subsequent reactions, such as alkylation or addition to carbonyl compounds, at different positions.
The general scheme for the formation of the dilithium salt of 3-methylpent-1-en-4-yn-3-ol is presented below:
Reaction Scheme for Dilithium Salt Formation
| Reactant | Reagent | Product |
|---|
This dilithiated intermediate is a valuable synthetic tool, enabling the introduction of two different functional groups in a controlled manner, thereby expanding the synthetic utility of the parent alcohol.
Synthesis of Phosphine (B1218219) Oxide Derivatives
The hydroxyl group of 3-methylpent-1-en-4-yn-3-ol provides a handle for the synthesis of various derivatives, including phosphine oxides. A notable example is the synthesis of diphenyl(3-methylpenta-1,2,4-trienyl)phosphine oxide. This transformation is achieved through a reaction with diphenylchlorophosphine, followed by a nih.govlookchem.com-sigmatropic rearrangement. lookchem.com
The synthesis commences with the in situ formation of an alkenynyl phosphinite intermediate through the reaction of 3-methylpent-1-en-4-yn-3-ol with diphenylchlorophosphine in the presence of a base, such as triethylamine. lookchem.com This intermediate then undergoes a spontaneous and atom-economical nih.govlookchem.com-sigmatropic rearrangement to yield the stable vinylallenyl phosphine oxide. lookchem.com
The reaction is typically carried out in a dry solvent like dichloromethane at low temperatures, initially around -70°C, and then allowed to warm to room temperature. lookchem.com The detailed reaction parameters are summarized in the table below.
Synthesis of Diphenyl(3-methylpenta-1,2,4-trienyl)phosphine oxide
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |
|---|
This synthetic route provides an efficient method for the preparation of a functionalized phosphine oxide, which can be a valuable building block for the synthesis of more complex heterocyclic and carbocyclic systems. lookchem.com The resulting vinylallenyl phosphine oxide has a unique structure with multiple reactive sites, including the allenic and 1,3-dienic moieties, making it a versatile substrate for further chemical transformations, particularly in electrophilic cyclization reactions. lookchem.com
Elucidation of Chemical Reactivity and Mechanistic Pathways
Allylic Rearrangements and Isomerization Pathways
Under acidic conditions, 3-methylpent-1-en-4-yn-3-ol is known to undergo a facile allylic rearrangement, also known as a 1,3-hydroxyl shift, to yield its isomeric primary alcohol. This transformation is of significant interest as it allows for the conversion of a tertiary alcohol into a more synthetically versatile primary alcohol.
The acid-catalyzed isomerization of 3-methylpent-1-en-4-yn-3-ol leads to the formation of a mixture of geometric isomers: (Z)-3-methylpent-2-en-4-yn-1-ol and (E)-3-methylpent-2-en-4-yn-1-ol. This reaction is typically facilitated by mineral acids, such as sulfuric acid, or by the use of acidic ionic liquids. nih.govresearchgate.net The distribution of the Z- (cis) and E- (trans) isomers is a critical aspect of this reaction, particularly as the Z-isomer is a key intermediate in the industrial synthesis of Vitamin A. nih.gov Industrial processes often yield a mixture where the Z-isomer is predominant. researchgate.net
| Parameter | Description | Typical Outcome | Reference |
| Catalyst | Acid used to promote the rearrangement. | Dilute Sulfuric Acid (H₂SO₄) | researchgate.net |
| Starting Material | 3-methylpent-1-en-4-yn-3-ol | - | nih.govresearchgate.net |
| Products | Isomeric primary alcohols. | (Z)-3-methylpent-2-en-4-yn-1-ol(E)-3-methylpent-2-en-4-yn-1-ol | nih.govresearchgate.net |
| Typical Isomer Ratio | Relative percentage of Z and E products. | Z-isomer: 78–85%E-isomer: 10–15% | researchgate.net |
This table presents typical conditions and outcomes for the acid-catalyzed allylic rearrangement.
The mechanism of this transformation is characteristic of an acid-catalyzed allylic rearrangement, which can proceed via an SN1' pathway. chemeurope.com The process is initiated by the protonation of the tertiary hydroxyl group by the acid catalyst, forming a good leaving group, water. Subsequently, the departure of a water molecule generates a resonance-stabilized tertiary allylic carbocation. chemeurope.commasterorganicchemistry.com
This key intermediate exhibits delocalization of the positive charge across the allylic system. Water, acting as a nucleophile, can then attack the primary carbon of the allylic system. A final deprotonation step regenerates the acid catalyst and yields the rearranged primary allylic alcohol, 3-methylpent-2-en-4-yn-1-ol. This sequence of events results in a shift of the double bond and the apparent "migration" of the hydroxyl group from position 3 to position 1.
The stereochemical outcome of the rearrangement is dictated by the geometry of the intermediate allylic carbocation. nih.gov The carbocation is planar, allowing the incoming nucleophile (water) to attack from either face of the molecule at the primary carbon. This lack of stereochemical constraint during the nucleophilic attack is the reason for the formation of both Z- and E-isomers. chemeurope.com
The preference for the formation of the more stable, conjugated product drives the reaction. The resulting 3-methylpent-2-en-4-yn-1-ol has a conjugated system between the newly formed double bond and the triple bond. While both geometric isomers are formed, the specific reaction conditions, such as temperature and catalyst choice, can influence the ratio of the Z- and E-isomers in the final product mixture. researchgate.net
Hydrogenation and Semihydrogenation Reactions
The presence of both a double and a triple bond in 3-methylpent-1-en-4-yn-3-ol allows for various hydrogenation reactions. The primary challenge and area of synthetic interest lie in the selective reduction of the alkyne moiety without affecting the alkene, a process known as semihydrogenation.
The selective hydrogenation of the carbon-carbon triple bond to a cis-alkene is a synthetically valuable transformation. This is most effectively achieved using a "poisoned" or deactivated palladium catalyst, famously known as Lindlar's catalyst. nih.govlibretexts.orglibretexts.org Lindlar's catalyst consists of palladium supported on calcium carbonate (CaCO₃) and treated with a catalytic poison, typically lead acetate (B1210297) and quinoline (B57606). libretexts.orgkhanacademy.org
The poison deactivates the most active sites on the palladium surface, moderating its reactivity. khanacademy.org This allows for the addition of one equivalent of hydrogen across the alkyne, which occurs with syn-stereochemistry as the alkyne adsorbs to the catalyst surface and hydrogen is delivered from the same side. libretexts.orgresearchgate.net The resulting product is the corresponding cis-alkene. The less reactive alkene double bond does not readily react with the poisoned catalyst, allowing for its isolation. khanacademy.org
| Catalyst System | Primary Function | Selectivity | Key Features | Reference |
| Pd/C, Pt, Ni | Full Hydrogenation | Low (Alkane formation) | Highly active catalysts that reduce both alkynes and alkenes to alkanes. | libretexts.orgmasterorganicchemistry.com |
| Lindlar Catalyst | Semihydrogenation (Alkyne to cis-Alkene) | High | Palladium on CaCO₃ poisoned with lead acetate and quinoline. libretexts.orglibretexts.org | libretexts.orglibretexts.orgkhanacademy.org |
| Pd-B Catalysts | Semihydrogenation | High | An alternative to Lindlar's catalyst, avoiding heavy metal poisons. mdpi.comsemanticscholar.org | mdpi.comsemanticscholar.org |
This table compares common catalyst systems for the hydrogenation of alkynes.
The primary strategy to prevent overhydrogenation—the further reduction of the desired alkene to an alkane—is the use of a deactivated catalyst system. researchgate.net The quinoline in Lindlar's catalyst is crucial for this control. It is believed to selectively block the most reactive catalytic sites that are responsible for alkene hydrogenation, without completely inhibiting the sites required for alkyne reduction. libretexts.orgkhanacademy.org
Other strategies to control overhydrogenation include:
Careful control of reaction conditions: Limiting the amount of hydrogen gas used to one molar equivalent can help prevent further reduction once the alkyne has been consumed.
Alternative catalysts: Developing novel catalysts with inherent selectivity is an active area of research. For example, Pd-B catalysts have been shown to be effective for semihydrogenation without the environmental drawbacks of lead-based poisons. mdpi.com The structure of these catalysts can be tuned to favor the adsorption of alkynes over alkenes, thus enhancing selectivity. researchgate.net
By employing these strategies, chemists can selectively transform the alkyne group within 3-methylpent-1-en-4-yn-3-ol, providing a pathway to diene-containing structures while preserving other key functional groups.
Electrophilic Additions and Cyclization Reactions
The electron-rich double and triple bonds in acetic acid;3-methylpent-1-en-4-yn-3-ol and its derivatives are susceptible to electrophilic attack, initiating a cascade of reactions that can result in the formation of diverse carbocyclic and heterocyclic systems.
While specific studies on the cascade cyclization/oxidative cleavage of this compound are not extensively documented, the inherent reactivity of the enyne moiety suggests a propensity for such transformations. Acid-triggered cascade cyclizations of enyne systems are known to produce a variety of fused polycyclic products. rsc.orgnih.govrsc.org These reactions typically proceed through the protonation of the alkyne, followed by intramolecular attack of the alkene, leading to a vinyl cation intermediate that can undergo further cyclization and rearrangement.
In the presence of an oxidizing agent, the double bond could be cleaved, potentially after an initial cyclization event. For instance, a silver-promoted oxidative cyclization of 1,6-enynes has been shown to produce fluorene (B118485) derivatives. nih.gov Similarly, radical cascade cyclizations of 1,6-enynes can lead to tricyclic compounds. rsc.org Although the substrate is a 1-en-4-yne, analogous principles of reactivity may apply under appropriate catalytic conditions, potentially leading to highly functionalized cyclic structures.
Table 1: Potential Products from Cascade Cyclization/Oxidative Cleavage of Enyne Acetates
| Starting Material Class | Reagents/Catalysts | Key Intermediates | Potential Product Class |
| Enyne Acetates | Acid (e.g., TfOH) | Vinyl Cations | Fused Polycyclic Hydrocarbons |
| 1,6-Enyne Acetates | Ag(I) salts / Oxidant | Radical Cations | Fluorene Derivatives |
| 1,6-Enyne Acetates | Cu catalyst / TBHP | Radical Intermediates | Tricyclic Compounds |
This table presents plausible reaction pathways for enyne acetates based on known reactivity patterns of similar compounds.
The tertiary alcohol precursor, 3-methylpent-1-en-4-yn-3-ol, and its acetate derivative are valuable synthons for the construction of heterocyclic systems. researchgate.net The presence of both a nucleophilic hydroxyl group (in the alcohol) and electrophilic unsaturations allows for intramolecular cyclization reactions. For instance, the intramolecular addition of the hydroxyl group to the alkyne, often catalyzed by transition metals, can lead to the formation of five- or six-membered oxygen-containing heterocycles.
Furthermore, the enyne acetate can be a precursor to nitrogen-containing heterocycles. nih.govorganic-chemistry.orgnih.gov For example, a redox-neutral iron-catalyzed cycloisomerization of enyne acetates has been reported to yield allenyl pyrrolidines. figshare.com This transformation likely proceeds through the coordination of the iron catalyst to the enyne system, followed by intramolecular attack of a nitrogen nucleophile (if present in a suitable position on a modified substrate) and subsequent rearrangement. The synthesis of N-heterocycles through alcohol dehydrogenative coupling also highlights the versatility of such propargylic scaffolds. nih.gov
Vinylallenes, which can be generated from propargyl acetates, are highly reactive intermediates for electrophile-induced heterocyclization. researchgate.net The reaction of a propargyl acetate like this compound with an organometallic reagent in the presence of a palladium catalyst can lead to the formation of a vinylallene through an SN2' reaction. organic-chemistry.orgthieme-connect.comorganic-chemistry.org
Once formed, the vinylallene possesses multiple sites of reactivity. Electrophilic attack on one of the double bonds can trigger a cyclization cascade. The relative reactivity of the functional groups towards electrophilic cyclization is a key determinant of the final product. nih.gov For instance, iodonium-promoted 5-endo-dig carbocyclization of similar systems has been used to synthesize indene (B144670) derivatives. nih.govscilit.com The presence of heteroatoms in the tether connecting the vinylallene moiety can direct the cyclization to form various heterocyclic structures.
Sigmatropic Rearrangements in Derivative Synthesis
Sigmatropic rearrangements are powerful pericyclic reactions that can be utilized to transform derivatives of this compound into other valuable synthetic intermediates, such as allenes.
Derivatives of 3-methylpent-1-en-4-yn-3-ol are suitable substrates for thieme-connect.comorganic-chemistry.org-sigmatropic rearrangements to form allenes. wikipedia.org This type of rearrangement is common for allylic and propargylic systems containing a heteroatom such as sulfur, selenium, or nitrogen. wikipedia.org For example, a propargylic sulfoxide, which can be prepared from the corresponding alcohol, can undergo a thieme-connect.comorganic-chemistry.org-sigmatropic rearrangement (the Mislow-Evans rearrangement) to furnish an allenic sulfoxide, which can then be converted to an allenic alcohol.
While the direct thieme-connect.comorganic-chemistry.org-sigmatropic rearrangement of the acetate is not typical, conversion of the hydroxyl group to other functionalities opens up this reaction pathway. For instance, the formation of a propargyl phosphite (B83602) or phosphinite from 3-methylpent-1-en-4-yn-3-ol would set the stage for a thieme-connect.comorganic-chemistry.org-sigmatropic rearrangement to yield phosphorylated α-hydroxyallenes. researchgate.net
The rearrangement of propargylic phosphinites and sulfinates derived from 3-methylpent-1-en-4-yn-3-ol provides a reliable route to functionalized allenes. researchgate.net The thieme-connect.comorganic-chemistry.org-sigmatropic rearrangement of propargylic sulfinates to allenic sulfones is a well-established transformation. researchgate.netacs.orgthieme-connect.com This reaction can be catalyzed by various metal salts and proceeds through a concerted mechanism, often with high stereoselectivity.
Similarly, propargylic phosphinites, formed by the reaction of 3-methylpent-1-en-4-yn-3-ol with a chlorophosphine, can undergo a thieme-connect.comorganic-chemistry.org-sigmatropic rearrangement to afford allenylphosphine oxides. This rearrangement is typically thermally induced and proceeds through a five-membered cyclic transition state. The resulting allenylphosphine oxides are versatile synthetic intermediates.
Table 2: Sigmatropic Rearrangements of 3-methylpent-1-en-4-yn-3-ol Derivatives
| Derivative | Rearrangement Type | Key Intermediate/Transition State | Product Class |
| Propargyl Sulfinate | thieme-connect.comorganic-chemistry.org-Sigmatropic | Five-membered cyclic transition state | Allenic Sulfone |
| Propargyl Phosphinite | thieme-connect.comorganic-chemistry.org-Sigmatropic | Five-membered cyclic transition state | Allenylphosphine Oxide |
| Propargyl Acetate | organic-chemistry.orgorganic-chemistry.org-Sigmatropic (Au(I) catalyzed) | Au(I)-coordinated allene (B1206475) | Allenyl Acetate |
This table summarizes key sigmatropic rearrangements applicable to derivatives of 3-methylpent-1-en-4-yn-3-ol.
It is important to note that propargylic esters, including acetates, can also undergo a gold(I)-catalyzed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form allenyl esters. nih.gov This reaction proceeds through a cationic intermediate and the formation of a gold(I)-coordinated allene. This provides a direct route from the starting acetate to a functionalized allene.
Catalytic Systems for Transformations of 3 Methylpent 1 En 4 Yn 3 Ol
Transition Metal Catalysis
Transition metals, by virtue of their ability to activate unsaturated carbon-carbon bonds, have been instrumental in developing novel synthetic pathways from enynols. Gold and palladium catalysts, in particular, have demonstrated remarkable efficacy and selectivity in mediating a variety of complex chemical transformations.
Homogeneous gold catalysis has emerged as a powerful tool for the cycloisomerization of enynols and alkynols, proceeding under mild conditions to afford a wide array of molecular architectures. nih.govfrontiersin.org Gold catalysts, typically in the +1 or +3 oxidation state, act as soft Lewis acids that effectively activate the alkyne moiety of the enynol substrate towards nucleophilic attack by the tethered hydroxyl group. nih.govlucp.net This activation initiates a cascade of events leading to the formation of various cyclic products.
Gold-catalyzed cyclization of enynols provides an efficient and direct route to highly substituted furans and dihydrofurans under exceptionally mild reaction conditions. acs.org Both Au(I) and Au(III) complexes have proven effective in these transformations. For instance, the cyclization of (Z)-2-en-4-yn-1-ols using gold catalysts proceeds stereoselectively to yield (Z)-5-ylidene-2,5-dihydrofurans, which can subsequently isomerize to fully substituted furans. acs.org The reaction is believed to proceed through an oxyauration step followed by a highly stereoselective protodemetalation. acs.org This methodology offers rapid access to these important heterocyclic motifs from readily available starting materials. acs.org
In some cases, the reaction can be directed towards the synthesis of furanones. Gold(I)-catalyzed cascade reactions of certain diyn-3-ones can lead to the construction of tropone-fused furan (B31954) scaffolds. nih.gov Furthermore, gold-catalyzed propargylic substitution of propargylic alcohols with 1,3-dicarbonyl compounds, followed by cycloisomerization, offers an environmentally friendly pathway to polysubstituted furans. mdpi.commdpi.com
Table 1: Gold-Catalyzed Cyclization of Enynols to Furans and Dihydrofurans
| Catalyst System | Substrate Type | Product | Key Features |
| Au(I) or Au(III) | (Z)-2-en-4-yn-1-ols | Fully substituted furans and (Z)-5-ylidene-2,5-dihydrofurans | High efficiency, mild conditions, high stereoselectivity. acs.org |
| AuCl(PPh₃)/AgOTf | Propargylic alcohols & 1,3-dicarbonyls | Polysubstituted furans | Environmentally friendly, proceeds via propargylic substitution. mdpi.com |
| AuBr₃/AgOTf | N-Tosylpropargyl amines & 1,3-dicarbonyls | Polysubstituted furans | Proceeds via propargylic substitution followed by cycloisomerization. mdpi.com |
A remarkable application of gold catalysis is the tandem cyclization/oxidative cleavage of (Z)-enynols to produce highly substituted butenolides. nih.govorganic-chemistry.org This transformation involves the cleavage of a carbon-carbon triple bond and is facilitated by a single gold(I) catalyst in the presence of molecular oxygen. nih.govorganic-chemistry.org The reaction proceeds under mild conditions, where the gold catalyst first promotes the cyclization of the enynol, followed by an oxidative cleavage step. organic-chemistry.org This one-pot protocol is highly efficient and accommodates a variety of substituents on the enynol framework, providing a novel route to butenolides, which are important structural motifs in many natural products. organic-chemistry.org The catalyst system typically involves a gold(I) complex like AuCl(PPh₃) with a silver salt cocatalyst such as AgOTf. organic-chemistry.org
Gold(I) catalysts are also capable of mediating more complex transformations, such as the diastereoselective bicyclization of enynols to form polycyclic structures. rsc.orgresearchgate.net These reactions can construct multiple C-C and C-O bonds in a single operation with excellent control over stereochemistry. nih.gov For example, a Au(I)-catalyzed protocol has been developed for the cycloisomerization of enynols bearing a styryl group, leading to the formation of bicyclo[4.3.0] hetero-bicycles with complete regio- and diastereoselectivity. rsc.org This sequential bicyclization occurs under mild conditions with low catalyst loadings (e.g., 1 mol%). rsc.org The enantioselectivity of these polycyclization reactions can be controlled by using chiral bisphosphine gold complexes, allowing for the synthesis of complex carbo- and heterocyclic structures with high enantiomeric excess. nih.gov
Table 2: Gold-Catalyzed Tandem and Bicyclization Reactions of Enynols
| Reaction Type | Catalyst System | Substrate Type | Product | Key Features |
| Tandem Cyclization/Oxidative Cleavage | AuCl(PPh₃)/AgOTf | (Z)-Enynols | Highly substituted butenolides | C-C triple bond cleavage, uses O₂ as oxidant. nih.govorganic-chemistry.org |
| Diastereoselective Bicyclization | Au(I)-phosphite complex | Enynols with a styryl arm | Bicyclo[4.3.0] (hetero)bicycles | Complete regio- and diastereoselectivity, mild conditions. rsc.org |
| Enantioselective Polycyclization | Cationic bisphosphine gold complexes | Polyene-ynes | Polycyclic carbo- and heterocyclic structures | High diastereo- and enantioselectivity. nih.gov |
Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its versatility in forming carbon-carbon and carbon-hydrogen bonds. mdpi.comnih.gov For substrates like 3-methylpent-1-en-4-yn-3-ol, palladium catalysts are particularly relevant for selective hydrogenation and cross-coupling reactions.
The selective hydrogenation of the alkyne moiety in an enynol without reducing the alkene is a significant challenge. Palladium catalysts are highly effective for the hydrogenation of alkynes to alkenes. rsc.org Continuous-flow hydrogenation offers several advantages over batch processes, including enhanced safety, better process control, and easier scalability. d-nb.info
In the context of alkynols, studies on the continuous-flow hydrogenation of 2-methyl-3-butyn-2-ol, a close structural analog of the title compound, are highly informative. d-nb.infomdpi.com Using a palladium catalyst supported on a resin or γ-Al₂O₃ in a microreactor, the triple bond can be selectively reduced to a double bond to yield 2-methyl-3-buten-2-ol, a precursor for vitamins. d-nb.infomdpi.com The selectivity of the reaction is highly dependent on process parameters such as temperature, pressure, and residence time. d-nb.info For instance, lower temperatures and pressures generally favor the formation of the desired alkene, while higher values can lead to over-hydrogenation to the corresponding alkane. d-nb.info The choice of support and catalyst pretreatment can also significantly influence the catalyst's performance and selectivity. mdpi.com
Table 3: Continuous-Flow Hydrogenation of 2-Methyl-3-butyn-2-ol
| Catalyst | Support | Key Product | Optimal Conditions (Example) | Key Findings |
| Palladium Nanoparticles | Tentagel-S-NH₂ Resin | 2-Methyl-3-buten-2-ol | 25 °C, 5 bar | Increased conversion leads to decreased selectivity. d-nb.info |
| 1 wt.% Pd | γ-Al₂O₃ | 2-Methyl-3-buten-2-ol | Dependent on catalyst pretreatment | High-temperature reduction of catalyst can improve selectivity (up to 97%). mdpi.com |
Palladium-Based Catalysis in Hydrogenation and Coupling Reactions
Role of Palladium Nanoparticles
While specific studies detailing the catalytic transformation of 3-methylpent-1-en-4-yn-3-ol using palladium nanoparticles (PdNPs) are not extensively documented in the reviewed literature, the general catalytic prowess of PdNPs in cross-coupling reactions is well-established. PdNPs offer a high surface-area-to-volume ratio, which contributes to their superior catalytic activity, selectivity, and recyclability, positioning them as sustainable alternatives to traditional homogeneous catalysts. For substrates containing both alkene and alkyne functionalities, such as 3-methylpent-1-en-4-yn-3-ol, PdNPs are known to effectively catalyze reactions like Sonogashira coupling and the reduction of alkynes. Their application in such transformations typically proceeds with high yield and selectivity, underscoring their potential as effective catalysts for functionalizing enynol scaffolds.
Ruthenium-Catalyzed Reactions and Organometallic Complex Formation
Ruthenium complexes are powerful catalysts for a variety of organic transformations, including alkene-alkyne couplings and isomerizations of propargylic alcohols. Although literature specifically detailing the reactions of 3-methylpent-1-en-4-yn-3-ol is limited, the reactivity of its constituent functional groups has been explored. Cationic cyclopentadienyl (B1206354) Ru(II) catalysts, for instance, are known to efficiently promote intermolecular couplings between alkenes and alkynes in various media. For a molecule like 3-methylpent-1-en-4-yn-3-ol, such catalysis could lead to the formation of complex diene structures. The formation of organometallic ruthenium intermediates, such as ruthenacyclic compounds, is often a key step in these catalytic cycles, dictating the regioselectivity and stereoselectivity of the final product.
Group 10 Transition Metal Catalysts in Hydrosilylation
The hydrosilylation of alkynes is a direct and atom-economical method for synthesizing vinylsilanes, and Group 10 transition metals (Nickel, Palladium, and Platinum) are prominent catalysts for this transformation. researchgate.net While specific examples with 3-methylpent-1-en-4-yn-3-ol are not detailed, the general principles are applicable. Platinum catalysts, such as Speier's and Karstedt's catalysts, are classically used for the hydrosilylation of carbon-carbon multiple bonds. researchgate.net The reaction's outcome, particularly the regio- and stereoselectivity, is highly dependent on the choice of catalyst, silane, and reaction conditions. For terminal alkynes, these catalysts can yield cis- or trans-β-vinylsilanes, and for internal alkynes, they can produce trisubstituted vinylsilanes. researchgate.net Given the structure of 3-methylpent-1-en-4-yn-3-ol, hydrosilylation could selectively occur at either the alkene or the alkyne, with the alkyne typically being more reactive, leading to the formation of silylated dienes.
Zinc-Catalyzed Asymmetric Annulation Reactions
Zinc catalysis has emerged as a powerful tool for the asymmetric annulation of 3-en-1-ynol ethers, a class of compounds to which 3-methylpent-1-en-4-yn-3-ol belongs. This approach has been successfully applied to the synthesis of complex nitrogen-containing heterocycles. nih.govxmu.edu.cn Research has demonstrated that chiral zinc catalysts can facilitate the formal [4+3] annulation of these enynol ethers with isoxazoles, providing stereoselective access to valuable azepine derivatives. nih.govresearchgate.net This transformation is significant as it represents the first asymmetric catalysis based on ynol ethers and the first asymmetric reaction of isoxazoles with alkynes. nih.gov
Formal [4+3] Annulation with Isoxazoles
A notable application of zinc catalysis is the formal [4+3] annulation reaction between isoxazoles and 3-en-1-ynol ethers. nih.govresearchgate.net This reaction proceeds under mild conditions and leads to the atom-economical synthesis of functionalized azepine rings. xmu.edu.cnrsc.org The mechanism is proposed to involve the zinc-catalyzed cleavage of the N-O bond in the isoxazole (B147169) ring, which then reacts with the enynol ether. This process is distinct from reactions using other metals like platinum, which can lead to different annulation products. rsc.org The zinc-catalyzed pathway provides site-selective synthesis of 2H-azepines and 4H-azepines in good to excellent yields with a broad substrate scope. nih.gov
Stereoselective Access to Azepine Derivatives via 6π Electrocyclization
The stereoselectivity in the zinc-catalyzed annulation stems from an asymmetric 6π electrocyclization step. nih.govresearchgate.net This process has garnered significant interest due to its high stereospecificity and atom economy in constructing seven-membered rings. nih.govresearchgate.net The reaction mechanism involves the formation of a vinyl-stabilized heptatrienyl-cation-type intermediate. researchgate.net This intermediate then undergoes a stereospecific 6π electrocyclization to form the seven-membered azepine ring before a final protodemetalation step yields the product. researchgate.net This protocol is the first example of an asymmetric heptatrienyl-cation-type 6π electrocyclization and can produce chiral 2H-azepines with high enantioselectivities, reaching up to a 97:3 enantiomeric ratio. nih.govxmu.edu.cn
| Isoxazole Reactant | Enynol Ether Reactant | Catalyst System | Product Type | Yield | Enantiomeric Ratio (e.r.) | Reference |
|---|---|---|---|---|---|---|
| Substituted Isoxazoles | 3-en-1-ynol ethers | Chiral Zinc Catalyst | Chiral 2H-Azepines | Good to Excellent | Up to 97:3 | nih.gov |
| Generic Isoxazoles | 3-en-1-ynol ethers | Zinc Catalyst | 2H-Azepines / 4H-Azepines | Good to Excellent | N/A (racemic) | xmu.edu.cnresearchgate.net |
Copper Catalysis in Electrosynthesis
Electrosynthesis, especially when combined with transition-metal catalysis, offers a sustainable and efficient approach to forming challenging chemical bonds. While specific studies on the copper-catalyzed electrosynthesis of 3-methylpent-1-en-4-yn-3-ol are not prominent, the general reactivity of alkynes and alkenes in such systems provides insight into potential transformations. oaepublish.com Copper-catalyzed hydrofunctionalization of alkynes, for example, can proceed via the formation of an alkenyl copper intermediate through hydrocupration. nih.govrsc.org This intermediate can then be functionalized through various pathways, including single electron transfer (SET) chemistry. nih.gov Electrochemical methods can facilitate these transformations under ambient conditions, providing an alternative to traditional metal-hydride reagents and enabling reactions like hydrogenation, hydrosilylation, and hydroalkylation of unsaturated carbon-carbon bonds. oaepublish.com
Main Group Metal Catalysis (e.g., Calcium-Catalysis)
The use of earth-abundant main group metals like calcium as catalysts is a growing area of interest in sustainable chemistry. ingentaconnect.comresearcher.lifebenthamdirect.com Calcium-based catalysts offer a less toxic and more economical alternative to many transition metal and rare-earth metal catalysts. nih.govresearchgate.net
Calcium salts, particularly those with weakly coordinating anions, have emerged as effective Lewis acid catalysts for a variety of organic transformations, including those involving alcohols. nih.govresearchgate.net Salts such as calcium triflate (Ca(OTf)₂) and calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) exhibit notable catalytic activity. nih.govresearchgate.netresearchgate.net
These calcium-based Lewis acids are valued for their high stability towards air and moisture, which simplifies handling and reaction setup. nih.govresearchgate.net They can activate functional groups like alcohols, olefins, and carbonyls for subsequent reactions. benthamdirect.comresearchgate.net In the context of 3-methylpent-1-en-4-yn-3-ol, such catalysts could potentially facilitate reactions involving the tertiary alcohol, such as rearrangements or additions, under mild conditions. nih.govrwth-aachen.de The Lewis acidity of the Ca²⁺ ion activates the hydroxyl group, making it a better leaving group and enabling transformations that might otherwise require strong Brønsted acids. researchgate.net
| Calcium Salt | Anion | Key Properties as a Catalyst |
|---|---|---|
| Ca(NTf₂)₂ | Bis(trifluoromethanesulfonyl)imide | High Lewis acidity, stable in air and moisture |
| Ca(OTf)₂ | Trifluoromethanesulfonate (Triflate) | Effective for alcohol transformations, mild reaction conditions |
| CaF₂ | Fluoride | Stable, weakly coordinating anion |
| Ca[OCH(CF₃)₂]₂ | Hexafluoroisopropoxide | Promotes transformations of carbonyl compounds |
The use of calcium catalysts aligns well with the principles of green chemistry. scispace.combio-conferences.orgresearchgate.net Calcium is the fifth most abundant element in the Earth's crust, making it a readily available and inexpensive resource compared to precious metals like palladium, rhodium, or ruthenium. researchgate.netacs.org
The key sustainability benefits include:
Abundance and Low Cost: Calcium is significantly more abundant and less costly than transition metals commonly used in catalysis. researchgate.net
Low Toxicity: Calcium compounds generally exhibit low toxicity, reducing the environmental and health impacts associated with catalyst synthesis, use, and disposal. frontiersin.org
Reduced Waste: Catalytic processes are inherently more sustainable than using stoichiometric reagents, and employing an environmentally benign metal like calcium further enhances this advantage. acs.orgnih.gov
Mild Reaction Conditions: Calcium catalysts often promote reactions under mild conditions, which can reduce energy consumption. nih.govresearchgate.net
By replacing rare and toxic metals with calcium, chemists can develop more sustainable synthetic routes for the transformation of organic molecules like 3-methylpent-1-en-4-yn-3-ol. benthamdirect.com
Acid-Catalyzed Isomerization Processes
Tertiary α-acetylenic alcohols such as 3-methylpent-1-en-4-yn-3-ol are known to undergo acid-catalyzed rearrangement to form α,β-unsaturated carbonyl compounds. researchgate.netdrugfuture.com This specific type of isomerization is known as the Meyer-Schuster rearrangement. wikipedia.orgosmarks.netsynarchive.com
In the case of 3-methylpent-1-en-4-yn-3-ol, the vinyl group remains intact while the tertiary propargyl alcohol portion of the molecule rearranges. The expected product of this rearrangement would be 3-methylpenta-1,3-dien-2-one. However, it is important to note that for tertiary alcohols, a competing reaction known as the Rupe rearrangement can also occur, which leads to α,β-unsaturated methyl ketones via a different enyne intermediate. wikipedia.orgosmarks.net The choice of catalyst and reaction conditions can influence the selectivity between the Meyer-Schuster and Rupe pathways. wikipedia.org While strong acids are traditionally used, various metal-based Lewis acids have also been employed to facilitate this transformation under milder conditions. researchgate.netwikipedia.orgmdpi.com
Applications in the Synthesis of Complex Organic Molecules
Precursors in Vitamin A and Carotenoid Synthesis
The industrial production of Vitamin A and other carotenoids relies on a building-block strategy, assembling smaller carbon fragments into the final polyene chain. In this context, 3-methylpent-1-en-4-yn-3-ol is a crucial starting material for creating a key C6 unit.
The synthesis of Vitamin A acetate (B1210297) developed by Isler at Hoffmann-La Roche represents a landmark in industrial organic chemistry. A key step in this process involves the coupling of a C14 aldehyde with a C6 fragment. The precursor to this C6 fragment is 3-methylpent-1-en-4-yn-3-ol.
The synthesis begins with the reaction of methyl vinyl ketone with an acetylide anion to form the tertiary alcohol, 3-methylpent-1-en-4-yn-3-ol. This alcohol then undergoes an acid-catalyzed Meyer-Schuster rearrangement to yield an isomeric mixture of (E)- and (Z)-3-methylpent-2-en-4-yn-1-ol. The Z-isomer of this rearranged primary alcohol is the crucial C6 component. It is converted into a Grignard reagent, which then reacts with the C14 aldehyde. The resulting C20 carbon skeleton undergoes a series of transformations including partial hydrogenation of the triple bond using a Lindlar catalyst, acetylation of the primary alcohol, and a final dehydration step to yield all-trans-retinyl acetate.
Table 1: Key Steps in the Isler Synthesis Involving the C6 Precursor
| Step | Reactant(s) | Key Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Formation | Methyl vinyl ketone, Acetylene (B1199291) | 3-Methylpent-1-en-4-yn-3-ol | Creation of the basic C6 skeleton |
| 2. Rearrangement | 3-Methylpent-1-en-4-yn-3-ol, Acid catalyst | (Z)-3-Methylpent-2-en-4-yn-1-ol | Isomerization to the required primary alcohol |
| 3. Coupling | C14-aldehyde, Grignard reagent of C6-alcohol | C20-diol | Formation of the full Vitamin A carbon backbone |
| 4. Finishing | C20-diol | Retinyl acetate | Hydrogenation, acetylation, and dehydration |
The stereochemistry of the polyene chain in carotenoids is critical for their biological activity. The acid-catalyzed rearrangement of 3-methylpent-1-en-4-yn-3-ol produces a mixture of Z- and E-isomers of 3-methylpent-2-en-4-yn-1-ol. For the synthesis of Vitamin A, the (2Z)-isomer is specifically utilized for the coupling reaction. The ability to generate and separate these isomers is a key aspect of controlling the final stereochemistry of the target molecule.
This principle extends to the synthesis of other complex carotenoids like astaxanthin (B1665798). Astaxanthin is a C40 tetraterpenoid, and its synthesis often involves the coupling of smaller, functionalized building blocks. The C6 synthon derived from 3-methylpent-1-en-4-yn-3-ol is a representative of the isoprenoid units that are fundamental to the construction of the entire carotenoid family. While specific industrial routes for astaxanthin may vary, they rely on similar C5, C6, or C10 building blocks, where the control of double bond geometry is paramount. google.com The Z/E isomerism of these precursors directly influences the isomeric purity of the final carotenoid product. google.com
The enyne functionality of 3-methylpent-1-en-4-yn-3-ol provides a direct entry into the synthesis of polyene β-diketones. In a documented synthetic route, the di-lithium salt of 3-methylpent-1-en-4-yn-3-ol is reacted with pivalic anhydride (B1165640). rsc.org This reaction yields an acetylenic ketone, which upon hydration, furnishes a C11 β-diketone. rsc.org This β-diketone serves as a versatile intermediate that can be further elaborated. For instance, it can be converted into a Wittig salt and condensed with a trienedial to construct larger polyene β-diketones. rsc.org
This methodology is relevant to the synthesis of natural pigments like Trikentriorhodin, which is itself a polyene β-diketone. rsc.org While the total synthesis of Trikentriorhodin reported in the same study utilized a different strategy (condensing a polyene carboxylic ester with a methyl ketone), the development of the route starting from 3-methylpent-1-en-4-yn-3-ol demonstrates a viable and important pathway to the core structure of this class of natural products. rsc.org
Table 2: Synthesis of a β-Diketone Intermediate
| Step | Reactant(s) | Product | Chemical Transformation |
|---|---|---|---|
| 1. Acylation | Di-lithium salt of 3-methylpent-1-en-4-yn-3-ol, Pivalic anhydride | Acetylenic ketone | Formation of a C-C bond and introduction of a carbonyl group. rsc.org |
| 2. Hydration | Acetylenic ketone | β-Diketone | Hydration of the alkyne to form the second ketone of the β-diketone system. rsc.org |
Building Blocks for Diverse Heterocyclic Systems
The reactivity of the alkene, alkyne, and alcohol groups in 3-methylpent-1-en-4-yn-3-ol and its acetate allows for various cyclization reactions to form heterocyclic compounds.
The acetate ester, 3-methylpent-1-en-4-yn-3-yl acetate, is a valuable precursor for sulfur-containing heterocycles. Specifically, it can be used to synthesize 2,4-disubstituted thiophenes. This is achieved through a sequential process involving an allylic nucleophilic substitution with potassium thioacetate (B1230152) (KSAc), followed by a base-promoted deacylation and subsequent thiocyclization.
Furthermore, the parent alcohol, 3-methylpent-1-en-4-yn-3-ol, is a precursor for phosphorus-containing heterocycles. It reacts with diphenylchlorophosphine to form an intermediate alkenynyl phosphinite. This intermediate undergoes a spontaneous, atom-economical google.comnih.gov-sigmatropic rearrangement to yield diphenyl 3-methylpenta-1,2,4-trienyl phosphine (B1218219) oxide. lookchem.com This vinylallenyl phosphine oxide is a substrate for electrophilic cyclization reactions, which proceed to form various five-membered phosphorus-containing heterocyclic compounds. lookchem.com These reactions highlight the utility of the C6 backbone in constructing complex organophosphorus systems.
A review of the scientific literature did not reveal established synthetic routes for the construction of spirolactones that directly utilize 3-methylpent-1-en-4-yn-3-ol or its acetate as a key building block. While the synthesis of spirolactones is a significant area of organic chemistry, the application of this specific enyne alcohol in this context is not prominently documented in available research. nih.gov
Formation of 1,3-Oxazinan-2-ones via CO2 Conversion
The conversion of carbon dioxide (CO₂), an abundant and renewable C1 feedstock, into valuable chemicals is a primary goal of green and sustainable chemistry. mdpi.com Propargylic alcohols, such as 3-methylpent-1-en-4-yn-3-ol, are known to participate in carboxylative cycloaddition reactions with CO₂. mdpi.com This reaction is typically catalyzed by metal complexes, such as those containing silver or copper, and proceeds through the formation of a highly functionalized α-alkylidene cyclic carbonate intermediate. mdpi.comchinesechemsoc.orgnih.govacs.org
These cyclic carbonate intermediates are versatile electrophiles that can subsequently react with a variety of nucleophiles. mdpi.com For instance, their reaction with primary or secondary amines is a well-established route to produce five-membered heterocyclic structures known as oxazolidinones. mdpi.comresearchgate.net
The synthesis of the larger, six-membered 1,3-oxazinan-2-one (B31196) ring system from a propargylic alcohol and CO₂ would conceptually require a tandem reaction with a bifunctional nucleophile like a 3-aminoalkanol. While the direct synthesis of 1,3-oxazinan-2-ones from 3-methylpent-1-en-4-yn-3-ol and CO₂ is not extensively detailed in the surveyed literature, the general reactivity of the propargylic alcohol moiety suggests a plausible pathway. The initial formation of the α-alkylidene cyclic carbonate could be followed by a ring-opening attack by the amino group of a 3-aminoalkanol, and subsequent intramolecular cyclization by the hydroxyl group to form the desired 1,3-oxazinan-2-one structure.
Table 1: General Scheme for Propargylic Alcohol Conversion with CO₂
| Step | Reactants | Intermediate/Product | Description |
| 1 | Propargylic Alcohol + CO₂ | α-Alkylidene Cyclic Carbonate | Metal-catalyzed carboxylative cycloaddition. mdpi.comnih.gov |
| 2 | α-Alkylidene Cyclic Carbonate + Amine | Oxazolidinone (5-membered ring) | Nucleophilic ring-opening and cyclization. mdpi.comresearchgate.net |
| 3 (Hypothetical) | α-Alkylidene Cyclic Carbonate + 3-Aminoalkanol | 1,3-Oxazinan-2-one (6-membered ring) | Potential pathway involving a bifunctional nucleophile. |
Generation of Reactive Intermediates for Organic Synthesis
The structure of 3-methylpent-1-en-4-yn-3-ol is ideally suited for conversion into highly reactive intermediates that are valuable in organic synthesis, particularly allenes and vinylallenes.
In Situ Formation of Allenes and Vinylallenes
Allenes are compounds containing two cumulative double bonds (C=C=C), which serve as versatile building blocks in organic chemistry. scripps.edunih.govnih.gov 3-Methylpent-1-en-4-yn-3-ol can serve as a precursor to allenic structures through allylic rearrangement. Under acidic conditions, typically using sulfuric acid, it undergoes isomerization to form a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol. These rearranged isomers, which are primary allylic/propargylic alcohols, are crucial intermediates that can be further transformed into various allenic compounds, such as primary allenic amines and alcohols.
The direct conversion of the tertiary propargylic alcohol in 3-methylpent-1-en-4-yn-3-ol can also lead to the formation of a conjugated vinylallene. Vinylallenes are particularly useful dienes in cycloaddition reactions. researchgate.net This transformation can be achieved through various synthetic methods that facilitate the mdpi.comresearchgate.net-transposition of the hydroxyl group, effectively generating the vinylallene structure in situ for subsequent reactions.
Table 2: Rearrangement of 3-Methylpent-1-en-4-yn-3-ol
| Starting Material | Conditions | Key Intermediate(s) | Subsequent Products |
| 3-Methylpent-1-en-4-yn-3-ol | Acid catalyst (e.g., H₂SO₄) | (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol | Allenic amines, Allenic alcohols |
| 3-Methylpent-1-en-4-yn-3-ol | Various (e.g., substitution) | 3-Methylpenta-1,2,4-triene (a vinylallene) | Cycloaddition adducts |
Utilization in Diels-Alder Reactions and Cycloadditions
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.orgmasterorganicchemistry.com The reactive intermediates generated from 3-methylpent-1-en-4-yn-3-ol, particularly vinylallenes, are excellent substrates for such reactions. A vinylallene can act as the 4π-electron component (the diene) in a Diels-Alder reaction. researchgate.netorganic-chemistry.org
When a vinylallene generated in situ from 3-methylpent-1-en-4-yn-3-ol reacts with a dienophile (a 2π-electron component), it can lead to the formation of a substituted cyclohexene (B86901) derivative. wikipedia.org The versatility of this approach allows for the construction of complex cyclic systems with good stereochemical control. Beyond the standard Diels-Alder reaction, vinylallenes are known to participate in other modes of cycloaddition, including [2+2], [4+4], and transition metal-catalyzed [4+2+1] cycloadditions, opening pathways to a diverse range of carbocyclic skeletons. researchgate.netpku.edu.cnnih.gov
Role in Total Synthesis Strategies for Natural Products
Building blocks derived from simple, readily available molecules are fundamental to the efficient total synthesis of complex natural products. nih.govnih.govengineering.org.cnunibas.ch 3-Methylpent-1-en-4-yn-3-ol serves as a key C6 building block in one of the most significant industrial syntheses: the production of Vitamin A. mdpi.comdurham.ac.uk
In the industrial synthesis of Vitamin A acetate, 3-methylpent-1-en-4-yn-3-ol is first synthesized from the reaction of methyl vinyl ketone with an acetylide anion. mdpi.com The crucial next step is an acid-catalyzed allylic rearrangement to produce a mixture of (E/Z)-3-methylpent-2-en-4-yn-1-ol. mdpi.com The Z-isomer is isolated and then coupled as a Grignard reagent with a C14 aldehyde component (β-C₁₄ aldehyde) to assemble the full C20 carbon skeleton of Vitamin A. mdpi.comdurham.ac.uk Subsequent chemical modifications, including selective reduction and acetylation, yield the final product, all-E-retinyl acetate (Vitamin A acetate). mdpi.comacs.org
Table 3: Application of 3-Methylpent-1-en-4-yn-3-ol in Vitamin A Synthesis
| Step | Precursor(s) | Intermediate | Transformation | Role of the C6 Unit |
| 1 | Methyl vinyl ketone + Acetylide | 3-Methylpent-1-en-4-yn-3-ol | Grignard-type reaction | Formation of the key C6 building block. mdpi.com |
| 2 | 3-Methylpent-1-en-4-yn-3-ol | (Z)-3-Methylpent-2-en-4-yn-1-ol | Acid-catalyzed allylic rearrangement | Isomerization to the reactive primary alcohol. mdpi.com |
| 3 | (Z)-3-Methylpent-2-en-4-yn-1-ol + β-C₁₄ aldehyde | C20 diol intermediate | C-C bond formation (Grignard coupling) | Provides six carbons for the final skeleton. durham.ac.uk |
| 4 | C20 diol intermediate | all-E-retinyl acetate | Reduction and acetylation | Completion of the Vitamin A synthesis. mdpi.comacs.org |
Advanced Characterization and Mechanistic Investigation Techniques
Spectroscopic Analysis for Structural and Stereochemical Determination
Spectroscopic techniques are fundamental to confirming the molecular structure and exploring the stereochemical properties of 3-methylpent-1-en-4-yn-3-ol.
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the carbon-hydrogen framework of the molecule.
¹H and ¹³C NMR: The proton and carbon NMR spectra offer a detailed map of the molecule's connectivity. In ¹H NMR, distinct signals are expected for the protons of the methyl, vinyl, and ethynyl (B1212043) groups, as well as the hydroxyl proton. The chemical shifts and coupling constants are critical for confirming the structure. For instance, the protons of the vinyl group typically appear as a complex multiplet due to geminal, cis, and trans couplings. The carbon-13 NMR spectrum complements this by identifying the chemical environments of all six carbon atoms, including the quaternary alcohol carbon and the sp- and sp²-hybridized carbons of the alkyne and alkene groups, respectively.
| Nucleus | Group | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H | Olefinic-CH | 5.94 | m |
| Olefinic-CH₂ | 5.51 | d, J = 16 Hz | |
| 5.12 | d, J = 12 Hz | ||
| CH₃ | 1.54 | s | |
| ¹³C | Olefinic-CH | 141.62 | N/A |
| Olefinic-CH₂ | 114.08 | N/A |
NOESY (Nuclear Overhauser Effect Spectroscopy): While specific NOESY data for this compound is not widely published, this 2D NMR technique would be invaluable for confirming spatial relationships between protons. A NOESY experiment could, for example, show correlations between the methyl protons and the nearby vinyl protons, helping to solidify the three-dimensional structure and conformation of the molecule in solution.
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3-methylpent-1-en-4-yn-3-ol displays characteristic absorption bands:
O-H Stretch: A strong, broad absorption in the region of 3300-3600 cm⁻¹ indicates the presence of the hydroxyl group. The broadening is a result of intermolecular hydrogen bonding.
C≡C Stretch: A sharp, weak absorption around 2100 cm⁻¹ is characteristic of the terminal alkyne.
C=C Stretch: An absorption band in the range of 1640-1680 cm⁻¹ corresponds to the carbon-carbon double bond of the vinyl group.
sp-C-H Stretch: A sharp peak around 3300 cm⁻¹ confirms the presence of the terminal hydrogen on the alkyne.
Vapor-phase FTIR for Tautomerism: While 3-methylpent-1-en-4-yn-3-ol is the stable form, related vinyl alcohols are known to exist in equilibrium with their keto tautomers. mit.edu Vapor-phase Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for studying such equilibria in the absence of solvent effects. researchgate.net By analyzing the gas-phase spectrum at different temperatures, one could potentially identify the presence of any tautomeric forms, such as an allenic ketone, by searching for the appearance of characteristic carbonyl (C=O) and allene (B1206475) (C=C=C) stretching bands. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of 3-methylpent-1-en-4-yn-3-ol shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 96, confirming its molecular formula of C₆H₈O. nih.gov The fragmentation pattern is characteristic of tertiary alcohols and alkynes. Common fragmentation pathways include the loss of a methyl group (M⁺ - 15) leading to a stable cation, and α-cleavage, where the bond between the alcohol carbon and an adjacent carbon is broken. mdpi.com
| m/z | Relative Intensity | Possible Fragment |
|---|---|---|
| 81 | 99.99 | [M - CH₃]⁺ |
| 53 | 28.80 | [C₄H₅]⁺ |
| 69 | 18.40 | [M - C₂H₃]⁺ |
The presence of a stereocenter at the C3 position means that 3-methylpent-1-en-4-yn-3-ol exists as a pair of enantiomers.
Chiral Chromatography: Chiral gas chromatography (chiral GC) is a technique used to separate these enantiomers. gcms.cz This method employs a capillary column with a chiral stationary phase, typically a derivatized cyclodextrin. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. gcms.cz This is essential for analyzing the enantiomeric purity of a sample.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. mtoz-biolabs.comlibretexts.org It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. youtube.com Each enantiomer produces a unique CD spectrum, which is a mirror image of the other. By comparing the experimentally measured CD spectrum to spectra predicted by quantum chemical calculations, the absolute stereochemistry (R or S) of a specific enantiomer can be assigned. nih.govnih.gov
Computational Chemistry and Theoretical Studies
Theoretical calculations are crucial for understanding the underlying principles governing the molecule's reactivity and for interpreting experimental data.
Computational methods, particularly Density Functional Theory (DFT), are widely used to model chemical reactions. For 3-methylpent-1-en-4-yn-3-ol, a key reaction is the acid-catalyzed allylic rearrangement to form (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol.
DFT calculations can map the potential energy surface of this reaction. chemrxiv.org This involves:
Geometry Optimization: Calculating the lowest-energy structures of the reactant, intermediates, transition states, and products.
Transition State Searching: Locating the saddle point on the potential energy surface that corresponds to the transition state of the rearrangement. The structure of the transition state provides insight into the bond-breaking and bond-forming processes.
Frequency Calculations: Confirming the nature of the stationary points (minima for reactants/products, first-order saddle point for transition states) and calculating thermodynamic properties like Gibbs free energy.
By calculating the energy difference between the reactant and the transition state, the activation energy barrier for the rearrangement can be determined. researchgate.net These theoretical predictions help rationalize experimentally observed reaction rates and product ratios, providing a detailed, molecular-level understanding of the reaction mechanism. chemrxiv.org
Prediction of Stereochemical Outcomes
3-Methylpent-1-en-4-yn-3-ol is a chiral molecule, containing a stereocenter at the C3 carbon, which is a quaternary carbon bonded to four different substituents (a methyl group, a vinyl group, an ethynyl group, and a hydroxyl group). The synthesis of such tertiary alcohols in an enantiomerically pure form presents a significant challenge in organic chemistry. nih.gov Predicting the stereochemical outcome of reactions that form this compound requires a deep understanding of the reaction mechanism and the nature of the chiral catalyst or auxiliary used.
The development of methods for the highly enantioselective construction of tertiary alcohols often involves the direct addition of organometallic reagents to ketones. nih.gov The stereochemical course of such reactions is governed by the facial selectivity of the nucleophilic attack on the prochiral ketone precursor. Rational ligand design, based on mechanistic hypotheses, has led to the discovery of chiral ligands that can effectively control this selectivity. nih.gov For a molecule like 3-methylpent-1-en-4-yn-3-ol, which is a tertiary propargylic alcohol, kinetic resolution represents another key strategy to obtain enantioenriched forms. researchgate.net
Computational modeling and mechanistic studies are crucial in predicting which enantiomer will be preferentially formed. These models consider the transition state energies of the competing diastereomeric pathways. Factors influencing the stereochemical outcome include:
The structure of the catalyst: The steric and electronic properties of the chiral ligand coordinated to a metal center create a chiral environment that directs the approach of the reagents.
The nature of the reactants: The size and electronic nature of the nucleophile and the ketone substrate influence the geometry of the transition state.
Reaction conditions: Temperature, solvent, and the presence of additives can all affect the enantioselectivity of the reaction.
While general methods for the asymmetric synthesis of tertiary alcohols are established, specific predictive models for the synthesis of 3-methylpent-1-en-4-yn-3-ol would require dedicated experimental and computational investigation.
Chromatographic and Separation Techniques
Column Chromatography for Isomer Separation and Purification
Column chromatography is a fundamental purification technique in organic synthesis, widely used to isolate desired compounds from a mixture based on differences in their polarity. orgchemboulder.comcolumbia.edu For the purification of 3-methylpent-1-en-4-yn-3-ol, column chromatography can be employed to separate the target molecule from unreacted starting materials, byproducts, and any isomers formed during the reaction. In the synthesis of related complex alkynol structures, chromatography is essential for isolating minor by-products, allowing for their full characterization. mdpi.com
The separation is achieved by passing a solution of the crude product (the mobile phase) through a column packed with a solid adsorbent (the stationary phase), typically silica (B1680970) gel or alumina. columbia.edu Compounds with higher polarity interact more strongly with the polar stationary phase and thus move down the column more slowly, while less polar compounds are eluted more quickly. orgchemboulder.com
A typical procedure would involve:
Packing the column: A glass column is packed with a slurry of silica gel in a non-polar solvent.
Loading the sample: The crude reaction mixture containing 3-methylpent-1-en-4-yn-3-ol is concentrated and loaded onto the top of the silica gel.
Elution: A solvent or a mixture of solvents (eluent) is passed through the column. The polarity of the eluent is often gradually increased (gradient elution) to first elute non-polar impurities and then the more polar product.
Fraction Collection: The eluent is collected in sequential fractions, which are then analyzed (e.g., by Thin Layer Chromatography) to identify those containing the pure compound. youtube.com
While effective on a laboratory scale, it is important to note that column chromatography can be time-consuming and generate significant solvent waste, making it less suitable for large-scale industrial purification. rsc.org
| Fraction Number | Eluent System (Hexane:Ethyl Acetate) | Compound Eluted | Relative Polarity |
|---|---|---|---|
| 1-5 | 100:0 | Non-polar impurities (e.g., residual hydrocarbon starting materials) | Low |
| 6-10 | 95:5 | Less polar byproducts | Low-Medium |
| 11-20 | 90:10 | 3-Methylpent-1-en-4-yn-3-ol | Medium |
| 21-25 | 80:20 | More polar byproducts (e.g., diols) | High |
Gas Chromatography for Purity and Isomer Ratio Determination
Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds in a mixture. truman.edu It is particularly well-suited for determining the purity of 3-methylpent-1-en-4-yn-3-ol and for quantifying the ratio of any isomers present. The technique separates components based on their boiling points and their interactions with the stationary phase within the GC column. youtube.com
In a typical GC analysis, a small amount of the sample is injected into the instrument, where it is vaporized. An inert carrier gas (mobile phase) sweeps the vaporized sample through a long, thin column containing the stationary phase. Components that interact weakly with the stationary phase travel through the column faster and are detected first. A detector generates a signal as each component elutes, resulting in a chromatogram that displays peaks corresponding to each compound. truman.edu
The purity of a sample can be determined by calculating the area of the peak corresponding to 3-methylpent-1-en-4-yn-3-ol as a percentage of the total area of all peaks (excluding the solvent peak). youtube.com If a reaction produces both (R)- and (S)-enantiomers, a specialized chiral GC column can be used to separate them, allowing for the determination of the enantiomeric ratio.
GC is often coupled with mass spectrometry (GC-MS), which provides mass information for each separated component, confirming its identity. Experimental GC-MS data for 3-methylpent-1-en-4-yn-3-ol shows characteristic fragmentation patterns that can be used for its identification. nih.gov
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |
|---|---|---|
| 81 | 999 | [M-CH₃]⁺ |
| 53 | 288 | [C₄H₅]⁺ |
| 69 | 184 | [M-C₂H₃]⁺ |
| 96 | Not prominent | [M]⁺ (Molecular Ion) |
Surface Characterization Techniques for Heterogeneous Catalysts (e.g., TEM, XPS)
Heterogeneous catalysts are crucial for many reactions involving alkynes and alkenes, including the selective hydrogenation or rearrangement of 3-methylpent-1-en-4-yn-3-ol. The efficiency and selectivity of these catalysts depend on their surface properties, such as the size, morphology, and chemical state of the active metal nanoparticles. nih.gov Advanced surface characterization techniques are therefore essential for understanding and optimizing catalyst performance. ijcce.ac.ir
Transmission Electron Microscopy (TEM) is used to visualize the catalyst at the nanoscale. It provides direct images of the catalyst particles, allowing for the determination of:
Particle Size and Distribution: TEM analysis reveals the average size and size distribution of the metal nanoparticles supported on a substrate. This is critical as catalytic activity is often size-dependent.
Morphology: The shape of the nanoparticles can be observed.
Dispersion: TEM shows how well the active metal particles are distributed across the support material. High dispersion is generally desirable for maximizing the number of active sites. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the atoms on the catalyst's surface (typically within the top 10 nm). mdpi.com In the context of catalysts used for alkyne reactions, XPS can:
Identify the Oxidation State: For a palladium catalyst, XPS can distinguish between metallic palladium (Pd⁰), which is often the active species for hydrogenation, and oxidized forms (e.g., Pd²⁺). researchgate.netresearchgate.net
Detect Surface Composition: It can quantify the elements present on the surface, confirming the composition of bimetallic catalysts or detecting the presence of promoters or poisons.
Probe Electronic Interactions: Shifts in the binding energies of core electrons can indicate electronic interactions between the metal nanoparticles and the support material, which can significantly influence catalytic activity. mdpi.com
Together, techniques like TEM and XPS provide a detailed picture of the catalyst's surface, enabling researchers to establish structure-activity relationships and design more effective catalysts for the transformation of molecules like 3-methylpent-1-en-4-yn-3-ol.
| Technique | Primary Information Obtained | Relevance to Catalysis |
|---|---|---|
| Transmission Electron Microscopy (TEM) | Particle size, shape, and dispersion. | Correlates physical structure and available surface area of active sites with catalytic performance. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical/oxidation state of surface atoms. | Identifies the active chemical state of the catalyst and reveals electronic interactions with the support. mdpi.com |
Future Perspectives in 3 Methylpent 1 En 4 Yn 3 Ol Research
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of 3-methylpent-1-en-4-yn-3-ol often relies on the reaction of methyl vinyl ketone with an acetylide, a process that can involve harsh reaction conditions and generate significant waste. The future of its synthesis lies in the adoption of greener and more sustainable practices.
Biocatalysis: Enzymatic approaches offer a promising avenue for the stereoselective synthesis of chiral alcohols. While not yet extensively applied to 3-methylpent-1-en-4-yn-3-ol, the principles of biocatalysis, such as the use of alcohol dehydrogenases (ADHs) and ene-reductases (ERs), could be adapted for its asymmetric synthesis or the synthesis of its chiral derivatives. These enzymatic transformations are typically performed in aqueous media under mild conditions, aligning with the principles of green chemistry.
Flow Chemistry: Continuous flow synthesis presents a scalable and sustainable alternative to batch processing. The use of microreactors can enhance heat and mass transfer, leading to improved reaction yields, selectivity, and safety. nih.gov The synthesis of propargylic alcohols, a class to which 3-methylpent-1-en-4-yn-3-ol belongs, has been successfully demonstrated in flow systems, often with reduced reaction times and catalyst loadings. nih.gov Future research will likely focus on developing a continuous flow process for the synthesis of 3-methylpent-1-en-4-yn-3-ol, potentially integrating catalyst recycling to further enhance sustainability.
Mechanochemistry: Mechanocatalysis, the use of mechanical force to induce chemical reactions, is an emerging field in sustainable synthesis. By minimizing or eliminating the need for solvents, mechanochemical methods can significantly reduce the environmental impact of chemical processes. The application of mechanochemistry to the synthesis of 3-methylpent-1-en-4-yn-3-ol could offer a solvent-free and energy-efficient route to this important intermediate.
Advancements in Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis plays a crucial role in unlocking the synthetic potential of 3-methylpent-1-en-4-yn-3-ol. Future advancements will focus on the development of highly selective and efficient catalysts for its various transformations.
Selective Hydrogenation: The presence of both a double and a triple bond in 3-methylpent-1-en-4-yn-3-ol presents a challenge for selective hydrogenation. Palladium-based catalysts are commonly used for the hydrogenation of alkynes. researchgate.net Future research will aim to develop catalysts that can selectively reduce the alkyne to an alkene without affecting the vinyl group, or vice versa. This could involve the use of supported metal nanoparticles with controlled size and morphology, or the application of novel ligand systems to tune the catalyst's selectivity.
Isomerization and Rearrangement: The acid-catalyzed rearrangement of 3-methylpent-1-en-4-yn-3-ol to (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol is a key transformation in the synthesis of Vitamin A. chemicalbook.com While sulfuric acid is traditionally used, research has explored the use of acidic ionic liquids and solid acid catalysts, such as Amberlyst 36, to improve selectivity and facilitate catalyst recycling. chemicalbook.com Future work will likely involve the design of more robust and highly selective solid acid catalysts, as well as the exploration of transition metal catalysts, such as those based on rhenium and molybdenum, which have shown promise in the rearrangement of related propargylic alcohols. mdpi.com
Table 1: Catalytic Systems for the Rearrangement of 3-Methylpent-1-en-4-yn-3-ol and Related Compounds
| Catalyst System | Substrate | Product(s) | Key Advantages |
| Sulfuric Acid | 3-methylpent-1-en-4-yn-3-ol | (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol | Traditional, low cost |
| Acidic Ionic Liquids | 3-methylpent-1-en-4-yn-3-ol | (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol | Recyclable, potentially higher selectivity |
| Amberlyst 36 (Solid Acid Resin) | 3-methylpent-1-en-4-yn-3-ol | (E)- and (Z)-3-methylpent-2-en-4-yn-1-ol | Heterogeneous, easy separation and recycling |
| Rhenium-based catalysts | 3-methyl-1,4-pentadiyne-3-ol | E/Z mixture of 3-methyl-penta-2-en-4-ynal | High efficiency for rearrangement |
| Molybdenum(VI)-based catalysts | 3-methyl-1,4-pentadiyne-3-ol | E/Z mixture of 3-methyl-penta-2-en-4-ynal | Catalytic activity in rearrangement |
Exploration of New Chemical Transformations and Derivative Synthesis
The rich functionality of 3-methylpent-1-en-4-yn-3-ol provides a platform for the synthesis of a diverse array of derivatives with potential applications in pharmaceuticals and materials science.
Cycloaddition Reactions: The alkene and alkyne moieties in 3-methylpent-1-en-4-yn-3-ol are amenable to various cycloaddition reactions. For instance, the alkyne can participate in [2+2+2] cycloadditions with other alkynes to form substituted benzene (B151609) rings, or in [3+2] cycloadditions with azides to generate triazoles. The vinyl group can undergo Diels-Alder reactions with dienes to construct six-membered rings. The exploration of these cycloaddition pathways could lead to the synthesis of novel polycyclic and heterocyclic compounds.
Synthesis of Pharmaceutical Intermediates: 3-Methylpent-1-en-4-yn-3-ol is a known intermediate in the synthesis of Vitamin A. Its derivatives, such as (Z)-3-methylpent-2-en-4-yn-1-ol, are also valuable intermediates for the synthesis of other biologically active molecules, including cytotoxic compounds like pluraflavin A aglycon. Future research will likely focus on leveraging the reactivity of 3-methylpent-1-en-4-yn-3-ol to access a broader range of complex molecular architectures for drug discovery.
Polymer Synthesis: The presence of two polymerizable groups, the vinyl and the ethynyl (B1212043) moieties, makes 3-methylpent-1-en-4-yn-3-ol an interesting monomer for the synthesis of novel polymers. Depending on the polymerization conditions and catalysts used, polymers with different architectures and properties could be obtained. For example, polymerization of the vinyl group could lead to a linear polymer with pendant alkyne groups, which could be further functionalized through click chemistry.
Integration of Computational and Experimental Approaches for Mechanistic Discovery
A deeper understanding of the reaction mechanisms governing the transformations of 3-methylpent-1-en-4-yn-3-ol is crucial for the rational design of more efficient and selective synthetic methods. The synergy between computational and experimental techniques will be instrumental in achieving this.
Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the energetics of reaction pathways, the structures of transition states, and the role of catalysts. researchgate.net For instance, DFT studies on the Meyer-Schuster rearrangement, a reaction closely related to the isomerization of 3-methylpent-1-en-4-yn-3-ol, have helped to elucidate the reaction mechanism and the factors controlling its stereoselectivity. researchgate.netwikipedia.org Future computational work could focus on modeling the catalytic cycles of novel catalysts for the transformations of 3-methylpent-1-en-4-yn-3-ol, predicting the most promising catalyst candidates for experimental investigation.
In-situ Spectroscopy: Experimental techniques such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about the species present in a reacting system. By monitoring the concentrations of reactants, intermediates, and products as a function of time, detailed kinetic data can be obtained. This information, when combined with computational models, can lead to a comprehensive understanding of the reaction mechanism. For example, monitoring the rearrangement of 3-methylpent-1-en-4-yn-3-ol using in-situ spectroscopy could help to identify key intermediates and determine the rate-limiting step of the reaction.
Kinetic Studies: Detailed kinetic studies, including the determination of reaction orders, activation parameters, and kinetic isotope effects, can provide crucial mechanistic information. By systematically varying reaction parameters such as temperature, pressure, and catalyst concentration, and analyzing the effect on the reaction rate, a detailed picture of the reaction mechanism can be constructed. These experimental data can then be used to validate and refine computational models.
Q & A
Q. What are the established laboratory synthesis protocols for 3-methylpent-1-en-4-yn-3-ol?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Calcium acetylide route : Reacting calcium acetylide with methyl ketene generates an intermediate, which undergoes substitution to yield the product .
- Allyl rearrangement : Catalytic systems like ruthenium vinyl carbene complexes facilitate allyl rearrangements under controlled conditions, offering an alternative pathway .
Key considerations: Monitor reaction temperature (60–65°C/100 mmHg for distillation) and use inert atmospheres to prevent side reactions.
Q. Which analytical techniques are recommended for confirming the purity and structure of 3-methylpent-1-en-4-yn-3-ol?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment, leveraging its boiling point (63–65°C/100 mmHg) and retention time .
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural features like the propargyl alcohol moiety and methyl group positions .
- Refractive Index and Density : Supplementary physical identifiers (n20/D 1.446; density 0.89 g/mL at 25°C) validate consistency with literature .
Q. What safety precautions are essential when handling 3-methylpent-1-en-4-yn-3-ol in research settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats due to its irritant properties (R36/37/38) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 90°F).
- Waste Disposal : Segregate waste and collaborate with certified biohazard disposal services to mitigate environmental risks .
Advanced Research Questions
Q. How does the choice of catalyst influence selectivity patterns in the hydrogenation of 3-methylpent-1-en-4-yn-3-ol?
- Methodological Answer :
- Lindlar Catalyst vs. Modified Pd Nanoparticles :
- Lindlar catalysts (Pd/CaCO₃) favor partial hydrogenation to alkenes but may suffer from over-reduction.
- Ligand-modified Pd nanoparticles (e.g., supported on SiO₂) enhance selectivity by sterically shielding active sites, reducing alkane formation. Continuous-flow systems further optimize selectivity by regulating residence time .
- Experimental Design: Compare turnover frequencies (TOF) and product distributions using GC-MS under identical pressure/temperature conditions.
Q. What experimental strategies can resolve contradictions in reported reaction outcomes for propargyl alcohol derivatives like 3-methylpent-1-en-4-yn-3-ol?
- Methodological Answer :
- Parameter Screening : Systematically vary solvent polarity (e.g., THF vs. DCM), temperature (25–80°C), and catalyst loading to identify kinetic vs. thermodynamic regimes.
- In-Situ Monitoring : Employ FT-IR or Raman spectroscopy to detect transient intermediates (e.g., carbene species) and moisture-sensitive side reactions .
- Case Study: Discrepancies in allyl rearrangement yields may arise from trace water in solvents; use molecular sieves or anhydrous solvent distillation to validate conditions .
Q. What mechanistic insights explain the 1,2-migration observed in ruthenium-mediated reactions of 3-methylpent-1-en-4-yn-3-ol?
- Methodological Answer :
- Proposed Mechanism : Ruthenium catalysts promote σ-bond rearrangement via metallocyclopropane intermediates. Isotopic labeling (e.g., deuterium at the propargyl position) confirms migratory aptitudes, with DFT calculations supporting a concerted asynchronous pathway .
- Experimental Validation: Conduct crossover experiments with deuterated analogs and analyze products using high-resolution MS to track migration patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
